(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol
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Overview
Description
(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyridine rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyrazole with 3-chloropyridine in the presence of a base, followed by reduction to yield the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (4-Methylpyrazolo[1,5-a]pyridin-3-yl)carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups attached to the pyrazole or pyridine rings .
Scientific Research Applications
(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol include:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the position and type of substituents on the rings.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new molecules with tailored properties for various applications .
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
(4-methylpyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-7-3-2-4-11-9(7)8(6-12)5-10-11/h2-5,12H,6H2,1H3 |
InChI Key |
ANUUXFLENGFODE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=C(C=N2)CO |
Origin of Product |
United States |
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